4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding cellular processes and developing new biochemical assays.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DIMETHYLPHENOXY)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE: This compound shares structural similarities but differs in its functional groups and overall reactivity.
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Another related compound with distinct chemical properties and applications.
2-BIS(2,6-DIMETHYLPHENOXY)PHOSPHORYLOXY-1,3-DIMETHYL-BENZENE: This compound has a similar phenoxy structure but different functional groups and uses.
Uniqueness
The uniqueness of 4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C29H31N3O2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-19-12-13-20(2)26(16-19)34-15-14-31-25-11-6-5-10-24(25)30-29(31)23-17-27(33)32(18-23)28-21(3)8-7-9-22(28)4/h5-13,16,23H,14-15,17-18H2,1-4H3 |
InChI Key |
WREQZSWNUYDQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC=C5C)C |
Origin of Product |
United States |
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